N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride
Description
Chemical Identity and Nomenclature
This compound exhibits a complex nomenclature system reflecting its multifaceted chemical structure and pharmaceutical applications. The compound is officially recognized under multiple systematic names, including this compound according to United States Pharmacopeia standards, and N'-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]benzohydrazide hydrochloride as designated by European Pharmacopoeia protocols. The Chemical Abstracts Service has assigned the registry number 117078-69-0 to this compound, providing a unique identifier for international chemical databases and regulatory submissions. Alternative nomenclature includes 1-methyl-4-(2-benzoylhydrazino)azepan hydrochloride and benzoic acid 2-(hexahydro-1-methyl-1H-azepin-4-yl)hydrazide hydrochloride, reflecting different systematic naming conventions employed across various pharmaceutical and chemical literature sources.
The molecular structure of this compound encompasses a seven-membered azepane ring system substituted with a methyl group at the nitrogen position and connected to a benzohydrazide moiety through the 4-position carbon atom. The free base form demonstrates a molecular formula of C14H21N3O with a corresponding molecular weight of 247.34 daltons, while the hydrochloride salt exhibits the formula C14H22ClN3O and molecular weight of 283.80 daltons. The compound's Simplified Molecular Input Line Entry System notation is recorded as CN1CCCC(CC1)NNC(=O)C1=CC=CC=C1 for the free base, with the hydrochloride salt represented as Cl.N1(CCC(CCC1)NNC(=O)c2ccccc2)C. International Union of Pure and Applied Chemistry nomenclature identifies this substance as N'-(1-methylazepan-4-yl)benzohydrazide; hydrochloride, emphasizing the semicolon separation between the organic component and inorganic salt constituent.
The compound demonstrates specific stereochemical considerations, particularly regarding the 4-position of the azepane ring, which can exist in both R and S configurations, leading to the designation (4RS) in European Pharmacopoeia documentation. This stereochemical variability necessitates careful analytical characterization and quality control protocols to ensure consistent pharmaceutical reference standard applications. The Chemical Abstracts Service has also assigned the MDL number MFCD09753821 to facilitate database searches and chemical inventory management across research institutions and pharmaceutical manufacturers. Additional registry numbers include the UNII (Unique Ingredient Identifier) UF9FLX676Y assigned by the United States Food and Drug Administration for regulatory tracking purposes.
| Chemical Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C14H21N3O | C14H22ClN3O |
| Molecular Weight | 247.34 | 283.80 |
| CAS Registry Number | 110406-94-5 | 117078-69-0 |
| MDL Number | MFCD22380594 | MFCD09753821 |
| Physical Appearance | - | Hygroscopic Off-white Solid |
| Storage Temperature | 2-8°C | 2-8°C |
| Solubility | - | DMSO, Methanol, Water (Slightly) |
Historical Context in Pharmaceutical Research
The development of this compound as a pharmaceutical reference standard emerged from comprehensive research into azelastine synthesis pathways and impurity profiling conducted during the late twentieth and early twenty-first centuries. Historical patent documentation reveals that this compound originated as an intermediate product in the synthetic preparation of azelastine hydrochloride, a second-generation antihistamine medication. Chinese patent CN113956239A, published in 2021, describes detailed synthetic methodologies where N-methylhexahydro-4H-azepinone hydrochloride reacts with benzoyl hydrazine to form acylhydrazone intermediates, which subsequently undergo reduction reactions to yield compounds structurally related to N'-(1-Methylazepan-4-yl)benzohydrazide. This synthetic pathway demonstrates yields ranging from 73.11% to 74.91% total molar yield with High Performance Liquid Chromatography purity levels achieving 99.95% to 99.98%.
The compound's significance in pharmaceutical research expanded considerably during the development of comprehensive impurity profiling protocols for azelastine manufacturing processes. Research documented in patent literature indicates that this compound represents a critical quality control checkpoint in azelastine synthesis, appearing as a reduction product during the conversion of acylhydrazone intermediates using potassium borohydride in aqueous media. Historical analytical data demonstrates that this compound can constitute up to 40.53% of impurity profiles in suboptimal synthetic conditions, necessitating rigorous process optimization and analytical monitoring protocols. The development of standardized analytical methods for detecting and quantifying this compound became essential for pharmaceutical manufacturers seeking regulatory approval for azelastine-containing medications.
The evolution of analytical methodologies for this compound coincided with advances in chromatographic separation techniques and detection systems during the early 2000s. European Pharmacopoeia documentation indicates that liquid chromatographic methods developed for azelastine analysis required specific retention time parameters, with this impurity exhibiting relative retention of approximately 0.3 compared to azelastine (retention time 8-9 minutes). These analytical developments necessitated the establishment of certified reference standards to ensure method validation and inter-laboratory reproducibility across pharmaceutical testing facilities worldwide.
Role as a Pharmacopeial Reference Standard
European Pharmacopoeia protocols establish this compound as Azelastine Impurity B Chemical Reference Substance, catalog designation EPY0000327, emphasizing its critical role in monograph-based analytical procedures. The European Pharmacopoeia framework requires this reference standard for system suitability testing, impurity identification, and quantitative analysis of azelastine pharmaceutical preparations. Analytical specifications mandate minimum resolution values of 4.0 between peaks corresponding to this impurity and Azelastine Impurity D during liquid chromatographic analysis, ensuring accurate separation and quantification capabilities. The European Pharmacopoeia additionally specifies correction factors for peak area calculations, requiring multiplication by 3.6 for accurate impurity content determination.
Properties
IUPAC Name |
N'-(1-methylazepan-4-yl)benzohydrazide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.ClH/c1-17-10-5-8-13(9-11-17)15-16-14(18)12-6-3-2-4-7-12;/h2-4,6-7,13,15H,5,8-11H2,1H3,(H,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMOWZCEDIZQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)NNC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735129 | |
| Record name | N'-(1-Methylazepan-4-yl)benzohydrazide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117078-69-0 | |
| Record name | Benzoic acid, 2-(hexahydro-1-methyl-1H-azepin-4-yl)hydrazide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117078-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N'-(1-Methylazepan-4-yl)benzohydrazide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-(hexahydro-1-methyl-1H-azepin-4-yl)hydrazide, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-Methylazepan-4-YL)benzohydrazide hydrochloride typically involves the reaction of 1-methylazepan-4-amine with benzoyl chloride in the presence of a base, followed by the addition of hydrazine hydrate . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-(1-Methylazepan-4-YL)benzohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-(1-Methylazepan-4-YL)benzohydrazide oxide, while reduction may produce N’-(1-Methylazepan-4-YL)benzohydrazine .
Scientific Research Applications
N’-(1-Methylazepan-4-YL)benzohydrazide hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-(1-Methylazepan-4-YL)benzohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Benzohydrazide Derivatives
Benzohydrazide derivatives are a versatile class of compounds with diverse pharmacological activities. Below is a systematic comparison of N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride with structurally or functionally related analogs:
Structural Features and Substituent Effects
Key Observations :
- Azepane vs.
- Substituent Impact : Electron-withdrawing groups (e.g., chloro, nitro) in pyrrolyl derivatives enhance anticancer activity, while electron-donating groups (e.g., methoxy in H18–H22) improve solubility and bioavailability .
Pharmacological Activities
- Anticancer Activity : Pyrrolyl derivatives (C8, C18) inhibit lung (A549) and breast (MCF-7) cancer cells via apoptosis induction . H18–H22 derivatives show moderate activity (IC₅₀: 10–50 µM) against similar lines . The target compound’s activity is unreported but structurally analogous to these agents.
- Antibacterial Activity : Halogenated derivatives (e.g., 4-bromo analog) exhibit MIC values as low as 3.13 µg/mL against Gram-negative bacteria .
- Anti-Tubercular Repurposing : Pyrrolyl benzohydrazides (C8, C18) demonstrate dual anti-tubercular and anticancer effects, highlighting structural versatility .
Physicochemical Properties
| Property | N'-(1-Methylazepan-4-YL)benzohydrazide | H18–H22 Derivatives | Pyrrolyl Derivatives (C8) |
|---|---|---|---|
| Melting Point | Not reported | 230–245°C | 285–286°C (decomposes) |
| Solubility | High (HCl salt) | Moderate in DMSO | Low (neutral form) |
| LogP | Estimated ~2.5 (azepane hydrophobicity) | 3.0–4.0 | 2.8–3.5 |
Notable Trends: Hydrochloride salts (e.g., target compound) improve aqueous solubility, critical for drug formulation .
Biological Activity
N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride is a compound with notable biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C₁₄H₂₂ClN₃O and a molecular weight of approximately 283.80 g/mol. Its structure features a benzohydrazide moiety linked to a 1-methylazepan group, which contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂ClN₃O |
| Molecular Weight | 283.80 g/mol |
| CAS Number | 117078-69-0 |
| IUPAC Name | This compound |
Synthesis
The synthesis of N'-(1-Methylazepan-4-YL)benzohydrazide typically involves the reaction of 1-methylazepane with benzohydrazide under specific conditions, often utilizing solvents and catalysts to enhance yield and purity. The process includes:
- Reagents : 1-Methylazepane, benzohydrazide.
- Conditions : Temperature, pressure, and reaction time are optimized for maximum yield.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain the final product.
Biological Activity
This compound exhibits various biological activities that warrant further investigation:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, similar to other benzohydrazides.
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, indicating possible antioxidant effects.
- Neuroprotective Effects : Due to its structural similarities with neuroprotective agents, it is being studied for potential neuroprotective applications.
The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The compound may modulate their activity, leading to various biological effects. For instance:
- Enzyme Inhibition : Potential inhibition of enzymes involved in oxidative stress pathways.
- Receptor Binding : Possible interactions with neurotransmitter receptors, contributing to neuroprotective effects.
Case Studies and Research Findings
Recent studies have focused on the pharmacological profiles of this compound:
-
Study on Antimicrobial Activity :
- A study evaluated the compound's effectiveness against various bacterial strains. Results indicated significant inhibition zones comparable to standard antibiotics .
-
Neuroprotection Research :
- Research conducted on neuroprotection showed that the compound could reduce neuronal cell death in vitro under oxidative stress conditions .
- Antioxidant Studies :
Comparison with Similar Compounds
The following table compares this compound with other related compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N'-(4-Chlorobenzylidene)benzohydrazide | Benzohydrazide derivative | Antimicrobial properties |
| N'-(4-Methoxybenzylidene)benzohydrazide | Benzohydrazide derivative | Antioxidant activity |
| N'-(1-Azabicyclo[2.2.2]octan-2-yl)benzohydrazide | Bicyclic hydrazide | Potential neuroprotective effects |
N'-(1-Methylazepan-4-YL)benzohydrazide is distinct due to its incorporation of the 1-methylazepan group, which may contribute unique pharmacological properties not found in other benzohydrazides.
Q & A
Q. What are the optimized synthetic protocols for N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride, and how can reaction efficiency be monitored?
- Methodological Answer : The synthesis typically involves coupling benzoyl chloride derivatives with hydrazide precursors under controlled conditions. For example, a procedure analogous to N’-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-ylidene)benzohydrazides ( ) can be adapted:
React the hydrazide intermediate (1.33 mmol) with benzoyl chloride in an ice bath with 5% NaOH.
Stir vigorously for 10 minutes at room temperature until the odor of benzoyl chloride dissipates.
Filter and recrystallize the product from ethanol.
Reaction efficiency can be monitored via TLC or HPLC. Purity is confirmed by melting point analysis (e.g., mp 239–241°C for structurally related compounds, as in ) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm proton environments and carbon frameworks. For example, the benzohydrazide moiety’s NH proton typically appears at δ 10–12 ppm.
- X-ray Diffraction (XRD) : Single-crystal XRD resolves hydrogen bonding patterns (e.g., C=OH-N interactions) and lattice energy parameters. Compare experimental data with Density Functional Theory (DFT) calculations to validate bond lengths and angles (as in ) .
- Infrared (IR) Spectroscopy : Identify characteristic stretches (e.g., C=O at ~1650 cm, N-H at ~3200 cm) .
Q. What storage conditions are recommended to maintain the compound’s stability?
- Methodological Answer : Store at -20°C in airtight, light-protected containers ( ). For hygroscopic derivatives, use desiccants (e.g., silica gel). Stability under accelerated conditions (40°C/75% RH) can be assessed via HPLC to monitor degradation (e.g., hydrolysis of the hydrazide bond) .
Q. How should researchers handle safety concerns during synthesis and analysis?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) when handling benzoyl chloride or hydrazine derivatives ().
- Follow protocols for spill management: neutralize acidic residues with sodium bicarbonate ().
- In case of skin contact, rinse immediately with distilled water () .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) be integrated with experimental data to resolve discrepancies in hydrogen bonding patterns?
- Methodological Answer :
- Perform DFT calculations (e.g., using Gaussian or ORCA) to model the compound’s crystal structure and hydrogen bonding network. Compare calculated lattice energies and bond distances with XRD data ().
- Discrepancies may arise from solvent effects or temperature-dependent conformational changes. Use polarizable continuum models (PCM) to account for solvent interactions .
Q. What strategies are employed to analyze structure-activity relationships (SAR) when biological data for analogs are conflicting?
- Methodological Answer :
- Synthesize and test structurally related analogs (e.g., 1-methyl-4-(2-benzoylhydrazino)azepan hydrochloride , ) to isolate critical functional groups.
- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target receptors (e.g., antimicrobial targets, as in ).
- Resolve conflicting data by correlating in vitro activity with physicochemical properties (e.g., logP, polar surface area) .
Q. How can HPLC methods be optimized to separate and quantify degradation products under accelerated stability conditions?
- Methodological Answer :
- Mobile Phase Optimization : Use acidic conditions (0.1 M HCl, ) with gradient elution (e.g., acetonitrile/water + 0.1% TFA).
- Derivatization : Phosphomolybdic acid (PMA) can enhance UV detection of hydrazine derivatives ().
- Validation : Spike samples with known degradation products (e.g., hydrolyzed benzohydrazide) to validate resolution and recovery rates .
Q. What experimental approaches are used to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, K) by titrating the compound into a protein solution.
- Surface Plasmon Resonance (SPR) : Monitor real-time binding kinetics (k, k) using immobilized targets.
- Fluorescence Quenching : Assess interactions with tryptophan residues in proteins (e.g., serum albumin) .
Data Contradiction and Resolution
Q. How can researchers address discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in the hydrazide moiety?
- Methodological Answer :
- Re-examine computational parameters: Ensure basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent models match experimental conditions.
- Investigate dynamic effects: Use molecular dynamics (MD) simulations to account for thermal fluctuations in the crystal lattice.
- Cross-validate with spectroscopic data (e.g., IR frequencies for C=O/N-H stretches) .
Q. What steps are taken when biological activity data conflict with computational predictions of target binding?
- Methodological Answer :
- Reassess docking parameters: Adjust binding site flexibility or solvation models.
- Validate via mutagenesis: Modify key residues in the target protein to test predicted interactions.
- Consider off-target effects: Screen against related receptors (e.g., GPCRs, kinases) using radioligand binding assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
